N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride
Overview
Description
N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride, also known as APY, is a potential pharmacological target with diverse applications in the field. It has a molecular weight of 210.11 .
Molecular Structure Analysis
The InChI code for N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride is 1S/C7H11N3.2ClH/c8-3-5-10-7-2-1-4-9-6-7;;/h1-2,4,6,10H,3,5,8H2;2*1H .Scientific Research Applications
Chemical Properties
“N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride” has the CAS Number: 1965308-83-1 and a molecular weight of 210.11 .
Synthesis
This compound can be synthesized and is available for purchase for research purposes . However, the exact synthesis process is not readily available in the sources.
Drug Development
One of the potential applications of “N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride” is in drug development. The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of similar compounds have been analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidates . This suggests that “N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride” could potentially be used in a similar manner.
Research Implications
While specific research applications for “N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride” are not explicitly mentioned in the sources, compounds with similar structures have been used in various fields of research. For instance, ethane-1,2-diamine and its derivatives have been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl compounds .
properties
IUPAC Name |
N'-pyridin-3-ylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-3-5-10-7-2-1-4-9-6-7;;/h1-2,4,6,10H,3,5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEBXHXAVDQWFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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